molecular formula C18H20N4O3S B2836767 5,6-DIMETHYL-2-[({3-[4-(PROPAN-2-YLOXY)PHENYL]-1,2,4-OXADIAZOL-5-YL}METHYL)SULFANYL]PYRIMIDIN-4-OL CAS No. 1226446-67-8

5,6-DIMETHYL-2-[({3-[4-(PROPAN-2-YLOXY)PHENYL]-1,2,4-OXADIAZOL-5-YL}METHYL)SULFANYL]PYRIMIDIN-4-OL

Cat. No.: B2836767
CAS No.: 1226446-67-8
M. Wt: 372.44
InChI Key: QBKQFDIGXSLIQG-UHFFFAOYSA-N
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Description

5,6-DIMETHYL-2-[({3-[4-(PROPAN-2-YLOXY)PHENYL]-1,2,4-OXADIAZOL-5-YL}METHYL)SULFANYL]PYRIMIDIN-4-OL is a heterocyclic compound featuring a pyrimidin-4-ol core substituted with methyl groups at positions 5 and 4. The structure is further modified by a sulfanyl linkage to a 1,2,4-oxadiazole ring bearing a 4-(propan-2-yloxy)phenyl substituent.

The synthesis of such compounds typically involves cyclization reactions for oxadiazole formation and nucleophilic substitution for sulfanyl group incorporation. Computational studies using density-functional theory (DFT) or molecular docking (e.g., AutoDock4) could elucidate its electronic properties or binding affinities .

Properties

IUPAC Name

4,5-dimethyl-2-[[3-(4-propan-2-yloxyphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-1H-pyrimidin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O3S/c1-10(2)24-14-7-5-13(6-8-14)16-20-15(25-22-16)9-26-18-19-12(4)11(3)17(23)21-18/h5-8,10H,9H2,1-4H3,(H,19,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBKQFDIGXSLIQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(NC1=O)SCC2=NC(=NO2)C3=CC=C(C=C3)OC(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-DIMETHYL-2-[({3-[4-(PROPAN-2-YLOXY)PHENYL]-1,2,4-OXADIAZOL-5-YL}METHYL)SULFANYL]PYRIMIDIN-4-OL typically involves multiple steps, including the formation of the oxadiazole ring and the attachment of the isopropoxyphenyl group. Common synthetic routes may involve the use of reagents such as hydrazine derivatives, carboxylic acids, and sulfur-containing compounds. Reaction conditions often include controlled temperatures, specific solvents, and catalysts to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis systems can be employed to produce the compound in bulk quantities. Quality control measures, including analytical techniques like HPLC and NMR, are essential to ensure the consistency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

5,6-DIMETHYL-2-[({3-[4-(PROPAN-2-YLOXY)PHENYL]-1,2,4-OXADIAZOL-5-YL}METHYL)SULFANYL]PYRIMIDIN-4-OL can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures, specific solvents, and catalysts .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups .

Scientific Research Applications

5,6-DIMETHYL-2-[({3-[4-(PROPAN-2-YLOXY)PHENYL]-1,2,4-OXADIAZOL-5-YL}METHYL)SULFANYL]PYRIMIDIN-4-OL has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5,6-DIMETHYL-2-[({3-[4-(PROPAN-2-YLOXY)PHENYL]-1,2,4-OXADIAZOL-5-YL}METHYL)SULFANYL]PYRIMIDIN-4-OL involves its interaction with specific molecular targets and pathways. The oxadiazole ring and pyrimidinol core are known to interact with enzymes and receptors, potentially inhibiting or modulating their activity. This compound may also interfere with cellular processes such as DNA replication, protein synthesis, and signal transduction .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The compound’s structural analogs include derivatives with oxadiazole/triazole cores, sulfanyl groups, and aromatic substituents. Key comparisons are summarized below:

Table 1: Structural and Physicochemical Comparison

Compound Name Core Structure Molecular Formula Molar Mass (g/mol) Key Substituents
5,6-DIMETHYL-2-[({3-[4-(PROPAN-2-YLOXY)PHENYL]-1,2,4-OXADIAZOL-5-YL}METHYL)SULFANYL]PYRIMIDIN-4-OL Pyrimidine/Oxadiazole C₂₀H₂₁N₅O₃S 435.48 5,6-Dimethyl pyrimidine; 4-(propan-2-yloxy)phenyl
6-((4-ETHYL-5-[(4-METHYLBENZYL)SULFANYL]-4H-1,2,4-TRIAZOL-3-YL)METHOXY)-2-PHENYL-3(2H)-PYRIDAZINONE Pyridazinone/Triazole C₂₃H₂₃N₅O₂S 433.53 4-Methylbenzyl; Ethyl triazole
5-Substituted-1,3,4-Oxadiazol-2-yl 4-(4-Methylpiperidin-1-ylsulfonyl)benzyl Sulfides Oxadiazole Varies ~400-450 4-(4-Methylpiperidin-1-ylsulfonyl)benzyl

Key Observations :

  • The 4-(propan-2-yloxy)phenyl group may improve lipophilicity and membrane permeability relative to the 4-methylpiperidin-1-ylsulfonyl group in .

Key Findings :

  • The 1,3,4-oxadiazole derivatives in exhibit moderate antibacterial activity against Staphylococcus aureus (MIC: 8–32 µg/mL), attributed to sulfonyl and benzyl sulfide groups disrupting bacterial membranes.
Computational and Spectroscopic Analysis
  • DFT Studies : Becke’s three-parameter hybrid functional (B3LYP) could model the compound’s electron density distribution, predicting reactive sites (e.g., oxadiazole ring) for electrophilic attack.
  • Molecular Docking : AutoDock4 simulations might reveal affinity for bacterial targets (e.g., penicillin-binding proteins), with the sulfanyl group acting as a key binding moiety.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 5,6-dimethyl-2-[({3-[4-(propan-2-yloxy)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]pyrimidin-4-ol, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves multi-step protocols. For example, oxadiazole rings are formed via cyclization of thiosemicarbazides under reflux with carbon disulfide in ethanol ( ). Key intermediates like 5-substituted-1,3,4-oxadiazoles are synthesized using Cs₂CO₃ in dry DMF for nucleophilic substitution ( ). Optimization includes adjusting reaction time (e.g., 10–12 hours for cyclization), temperature (reflux at ~80°C), and stoichiometric ratios (e.g., 1:1 molar ratio of hydrazide to CS₂). Purification via recrystallization (e.g., DMF/EtOH mixtures) is critical for yield improvement .

Q. Which spectroscopic techniques are most effective for characterizing this compound’s structure?

  • Methodological Answer :

  • 1H/13C NMR : Resolve substituent patterns (e.g., dimethyl groups at δ ~2.1–2.3 ppm; oxadiazole protons at δ ~8.5–9.0 ppm).
  • IR Spectroscopy : Confirm functional groups (e.g., C=N stretching at ~1600–1650 cm⁻¹, S–C vibrations at ~650–700 cm⁻¹).
  • Mass Spectrometry (HRMS) : Validate molecular formula (e.g., C₂₄H₂₄N₄O₂S requires exact mass 456.1584).
    Cross-referencing with X-ray crystallography (e.g., ) ensures structural accuracy, particularly for sulfanyl and oxadiazole geometries .

Q. How can researchers assess the purity of this compound, and what are common contaminants?

  • Methodological Answer :

  • HPLC : Use a C18 column with acetonitrile/water gradients (e.g., 70:30 v/v) to detect unreacted precursors or byproducts (e.g., residual pyrimidin-4-ol intermediates).
  • TLC : Monitor reaction progress using silica gel plates (hexane/ethyl acetate eluent).
    Common contaminants include uncyclized thiosemicarbazides or incomplete sulfanyl coupling products. Recrystallization in ethanol reduces impurities .

Advanced Research Questions

Q. How can density functional theory (DFT) elucidate the electronic and steric effects of substituents on this compound’s reactivity?

  • Methodological Answer : DFT calculations (e.g., B3LYP/6-311G** basis set) model molecular orbitals and electrostatic potentials. For example:

  • The oxadiazole ring’s electron-withdrawing nature increases electrophilicity at the sulfanyl group, favoring nucleophilic substitutions.
  • Steric hindrance from the 5,6-dimethyl groups may reduce binding affinity in biological assays.
    Compare computed vibrational spectra (IR) with experimental data to validate models .

Q. What strategies resolve contradictions in bioactivity data across studies (e.g., antimicrobial vs. cytotoxic effects)?

  • Methodological Answer :

  • Dose-Response Analysis : Test across concentrations (e.g., 1–100 µM) to differentiate therapeutic vs. toxic thresholds.
  • Assay Validation : Use standardized protocols (e.g., CLSI guidelines for antimicrobial testing) to minimize variability.
  • Structural Analog Comparison : Benchmark against similar compounds (e.g., triazole-sulfanyl derivatives in ) to identify substituent-specific effects. Contradictions may arise from divergent cell lines or solvent effects (e.g., DMSO interference) .

Q. How can environmental fate studies predict the compound’s persistence and ecological impact?

  • Methodological Answer :

  • Hydrolysis Studies : Incubate at pH 4–9 (25–50°C) to assess stability; the oxadiazole ring is prone to hydrolysis under acidic conditions.
  • Soil Sorption Experiments : Measure log K₀c values using batch equilibrium methods. The lipophilic dimethyl and aryl groups may increase soil adsorption, reducing mobility.
  • Microbial Degradation : Use OECD 301B ready biodegradability tests. Low water solubility (<1 mg/L) suggests persistence in aquatic systems .

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